![molecular formula C21H13NO B14073944 Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- CAS No. 100171-52-6](/img/structure/B14073944.png)
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- is a heterocyclic aromatic compound that features a fused oxazole ring system with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- typically involves the reaction of naphthols with amines. A general and practical synthesis method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is notable for its outstanding functional group tolerance and efficiency in constructing naphthoxazole-related bioactive molecules .
Industrial Production Methods
While specific industrial production methods for naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, along with efficient catalytic systems, makes this compound accessible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in the reactions of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoxazole-related bioactive molecules, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s bioactive derivatives are studied for their potential therapeutic properties.
Medicine: Research into its medicinal applications includes exploring its role as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form radical adducts with naphthalenone radicals, as indicated by electron paramagnetic resonance (EPR) and 18O-labeled experiments . These interactions can influence various biological and chemical processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,1-d]oxazole: Another oxazole derivative with a different ring fusion pattern.
Benzoxazole: A simpler oxazole compound with a benzene ring.
Isoxazole: An isomeric form of oxazole with different electronic properties.
Uniqueness
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- is unique due to its specific ring fusion and the presence of a naphthalene moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
100171-52-6 |
|---|---|
Formule moléculaire |
C21H13NO |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2-naphthalen-1-ylbenzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C21H13NO/c1-2-8-16-13-20-19(12-15(16)7-1)22-21(23-20)18-11-5-9-14-6-3-4-10-17(14)18/h1-13H |
Clé InChI |
TTWNZQKDAKGOTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC5=CC=CC=C5C=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


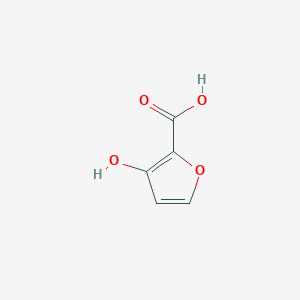
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)

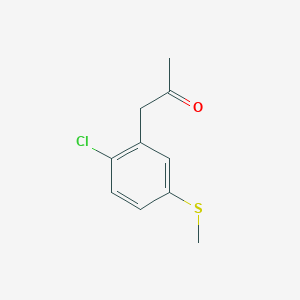
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
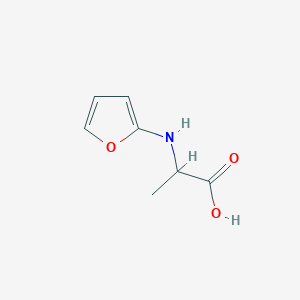

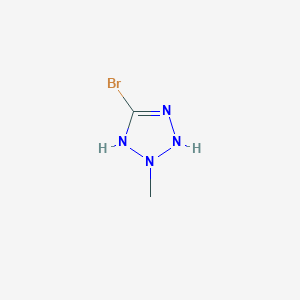
![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)

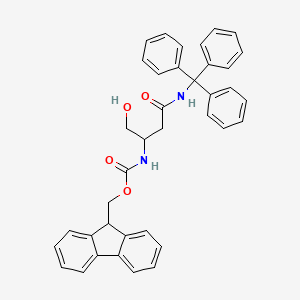
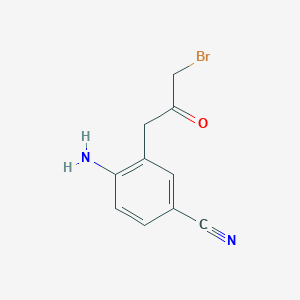
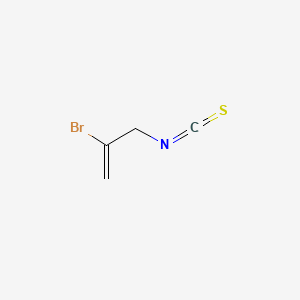
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
